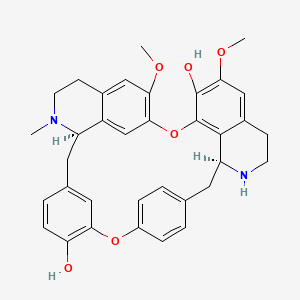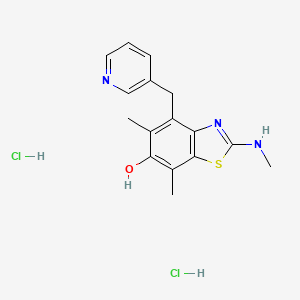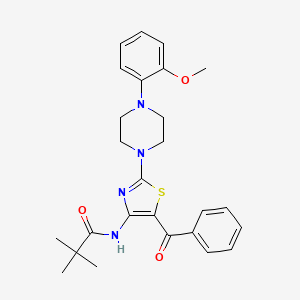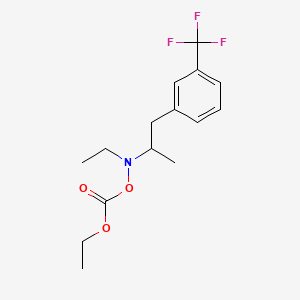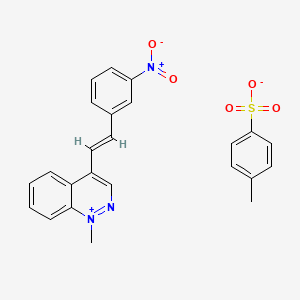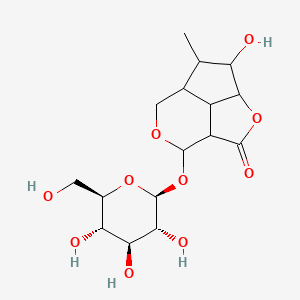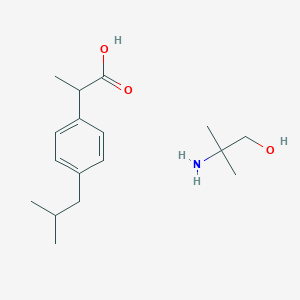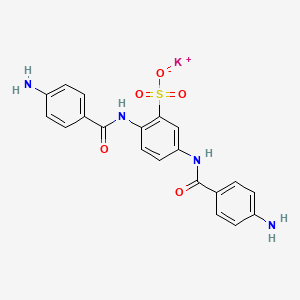
3-Methyl-1-phenyl-4-((1-pyrrolidinyl)methylene)-2-pyrazolin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-phenyl-4-((N-pyrrolidino)methylene)-2-pyrazolin-5-one is a synthetic organic compound that belongs to the class of pyrazolines Pyrazolines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-4-((N-pyrrolidino)methylene)-2-pyrazolin-5-one typically involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound. The reaction conditions may include:
Solvent: Common solvents used are ethanol, methanol, or acetic acid.
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: The reaction is usually carried out at reflux temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification steps: such as recrystallization or chromatography to obtain the pure product.
化学反应分析
Types of Reactions
3-Methyl-1-phenyl-4-((N-pyrrolidino)methylene)-2-pyrazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl or pyrrolidino groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can introduce various functional groups.
科学研究应用
3-Methyl-1-phenyl-4-((N-pyrrolidino)methylene)-2-pyrazolin-5-one has several applications in scientific research, including:
Medicinal Chemistry: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent.
Biology: Studying its effects on cellular processes and molecular pathways.
Industry: Use as an intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 3-Methyl-1-phenyl-4-((N-pyrrolidino)methylene)-2-pyrazolin-5-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signal transduction.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
相似化合物的比较
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: Lacks the pyrrolidino group, which may affect its biological activity.
1-Phenyl-3-methyl-4-(N-morpholino)methylene-2-pyrazolin-5-one: Contains a morpholino group instead of pyrrolidino, leading to different chemical properties.
Uniqueness
3-Methyl-1-phenyl-4-((N-pyrrolidino)methylene)-2-pyrazolin-5-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other pyrazoline derivatives.
属性
CAS 编号 |
24664-56-0 |
|---|---|
分子式 |
C15H17N3O |
分子量 |
255.31 g/mol |
IUPAC 名称 |
(4Z)-5-methyl-2-phenyl-4-(pyrrolidin-1-ylmethylidene)pyrazol-3-one |
InChI |
InChI=1S/C15H17N3O/c1-12-14(11-17-9-5-6-10-17)15(19)18(16-12)13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10H2,1H3/b14-11- |
InChI 键 |
WHNGAXRFVNWKEE-KAMYIIQDSA-N |
手性 SMILES |
CC\1=NN(C(=O)/C1=C\N2CCCC2)C3=CC=CC=C3 |
规范 SMILES |
CC1=NN(C(=O)C1=CN2CCCC2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



